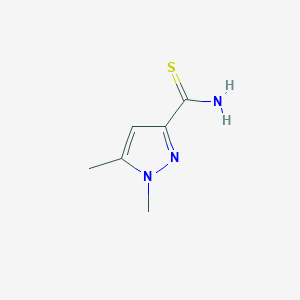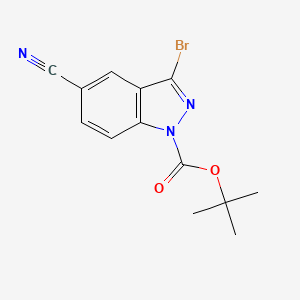
4,6-Dichloro-5-isopropylpyrimidin-2-amine
Overview
Description
4,6-Dichloro-5-isopropylpyrimidin-2-amine is an organic compound with the molecular formula C7H9Cl2N3S. It is a derivative of pyrimidine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, including anticoagulant drugs .
Preparation Methods
The synthesis of 4,6-Dichloro-5-isopropylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trichloropyrimidine and isopropylamine.
Reaction Conditions: The reaction involves the nucleophilic substitution of chlorine atoms at positions 4 and 6 of the pyrimidine ring with isopropylamine. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Chemical Reactions Analysis
4,6-Dichloro-5-isopropylpyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms at positions 4 and 6 are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced forms.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form various heterocyclic compounds.
Scientific Research Applications
4,6-Dichloro-5-isopropylpyrimidin-2-amine has several scientific research applications, including:
Pharmaceuticals: It is used as an intermediate in the synthesis of anticoagulant drugs such as ticagrelor, which is used to prevent blood clots in patients with acute coronary syndrome.
Biological Studies: The compound is used in biological studies to investigate the mechanisms of action of various drugs and their interactions with biological targets.
Chemical Synthesis: It serves as a building block in the synthesis of other heterocyclic compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-isopropylpyrimidin-2-amine involves its interaction with specific molecular targets in the body. For example, as an intermediate in the synthesis of ticagrelor, it contributes to the inhibition of the P2Y12 receptor on platelets, preventing platelet aggregation and reducing the risk of blood clots. The compound’s structure allows it to bind to the receptor and block its activation by adenosine diphosphate (ADP), thereby exerting its anticoagulant effects .
Comparison with Similar Compounds
4,6-Dichloro-5-isopropylpyrimidin-2-amine can be compared with other similar compounds, such as:
4,6-Dichloro-2-propylthiopyrimidine-5-amine: This compound has similar chemical properties and is also used as an intermediate in the synthesis of pharmaceuticals.
2-Amino-4,6-dichloropyrimidine: This compound is another pyrimidine derivative with similar reactivity and applications in chemical synthesis and pharmaceuticals.
Properties
IUPAC Name |
4,6-dichloro-5-propan-2-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2N3/c1-3(2)4-5(8)11-7(10)12-6(4)9/h3H,1-2H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGZBWFRRSIFAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(N=C1Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine](/img/structure/B3042007.png)












